1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
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Description
“6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” is a chemical compound that has been studied for its potential biological properties . Some compounds with similar structures have been shown to act within the central nervous system and exhibit neuroprotective or antidepressant-like properties .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving “6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” and similar compounds can be complex and involve multiple steps . For instance, the synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts .Physical and Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole” can be determined using various techniques. For instance, the melting point can be determined experimentally .Mechanism of Action
Target of Action
The primary targets of 6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole are the serotonergic 5-HT1A and 5-HT2A/C receptors . These receptors play a crucial role in the regulation of mood and anxiety, making them key targets for antidepressant drugs .
Mode of Action
This compound interacts with its targets by activating the 5-HT1A and 5-HT2A/C receptors . This activation is believed to enhance serotonergic transmission, which can lead to an improvement in mood and a reduction in anxiety .
Biochemical Pathways
The activation of the 5-HT1A and 5-HT2A/C receptors triggers a series of biochemical reactions that ultimately lead to the observed antidepressant-like effects . The exact pathways and their downstream effects are complex and may vary depending on other factors such as the presence of other neurotransmitters and the specific brain region involved .
Pharmacokinetics
It is known that the compound’s antidepressant-like effect involves 5ht1a and 5ht2a/c receptor activation .
Result of Action
The activation of the 5-HT1A and 5-HT2A/C receptors by 6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole results in antidepressant-like effects . In animal models, these effects have been observed in the forced swim test and tail suspension test, which are commonly used to assess antidepressant activity .
Action Environment
The action, efficacy, and stability of 6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and genetic factors that may affect the expression or function of the 5-HT1A and 5-HT2A/C receptors .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may have antidepressant-like activity, potentially involving serotonergic 5-HT1A and 5-HT2A/C receptor activation . This suggests that it may interact with these receptors, influencing their function and potentially altering biochemical reactions within the cell.
Cellular Effects
Its potential antidepressant-like activity suggests that it may influence various cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its potential interaction with serotonergic 5-HT1A and 5-HT2A/C receptors suggests that it may exert its effects at the molecular level through these receptors . This could involve binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-16-7-8-17-18(14-16)26-20(21-17)23-11-9-22(10-12-23)19(24)13-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDCOKLJRVVTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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